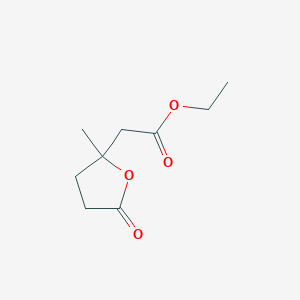
ethyl 2-(2-methyl-5-oxooxolan-2-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ethyl 2-(2-methyl-5-oxooxolan-2-yl)acetate is an organic compound with the molecular formula C9H14O4 It is a derivative of furan, a heterocyclic organic compound, and is characterized by its tetrahydrofuran ring structure with an ethyl group, a methyl group, and an oxo group attached to it
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
ethyl 2-(2-methyl-5-oxooxolan-2-yl)acetate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl acetoacetate with 2-methylfuran in the presence of a strong acid catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of ethyl tetrahydro-2-methyl-5-oxofuran-2-acetate may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve high purity levels required for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
ethyl 2-(2-methyl-5-oxooxolan-2-yl)acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The ethyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides (e.g., NaCl, NaBr) and amines (e.g., NH3) are used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohol derivatives.
Substitution: Various substituted furan derivatives.
Applications De Recherche Scientifique
ethyl 2-(2-methyl-5-oxooxolan-2-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl tetrahydro-2-methyl-5-oxofuran-2-acetate involves its interaction with specific molecular targets and pathways. The compound’s oxo group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. Additionally, the furan ring structure can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparaison Avec Des Composés Similaires
ethyl 2-(2-methyl-5-oxooxolan-2-yl)acetate can be compared with other similar compounds such as:
Tetrahydrofuran: A simpler furan derivative without the ethyl and oxo groups.
2-Methylfuran: Lacks the tetrahydro and oxo groups.
Ethyl acetoacetate: Contains a similar ethyl group but lacks the furan ring structure.
The uniqueness of ethyl tetrahydro-2-methyl-5-oxofuran-2-acetate lies in its combination of the tetrahydrofuran ring with the ethyl, methyl, and oxo groups, which confer distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
16807-50-4 |
|---|---|
Formule moléculaire |
C9H14O4 |
Poids moléculaire |
186.2 g/mol |
Nom IUPAC |
ethyl 2-(2-methyl-5-oxooxolan-2-yl)acetate |
InChI |
InChI=1S/C9H14O4/c1-3-12-8(11)6-9(2)5-4-7(10)13-9/h3-6H2,1-2H3 |
Clé InChI |
XPHDAEADNYTVAU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC1(CCC(=O)O1)C |
SMILES canonique |
CCOC(=O)CC1(CCC(=O)O1)C |
Key on ui other cas no. |
16807-50-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















